
3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains several interesting moieties, including a 5-Methylisoxazole, an azetidin, and a thiazolidine-2,4-dione . It’s worth noting that thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazolidine derivatives are often synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 5-Methylisoxazole ring, which is a type of isoxazole ring with a methyl group at the 5-position. Attached to this is an azetidin ring, which is a type of four-membered ring containing nitrogen. Finally, the compound also contains a thiazolidine-2,4-dione ring, which is a type of five-membered ring containing sulfur and nitrogen, with two carbonyl groups at the 2 and 4 positions .
科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Ibrahim, Abdel-Megid, and El-Gohary (2011) focused on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, including compounds related to the specified chemical structure. They demonstrated antimicrobial activities against bacteria like Staphylococcus aureus and fungi such as Candida albicans (Ibrahim, Abdel-Megid, & El-Gohary, 2011).
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones and evaluated their antibacterial and antifungal activities. Their findings indicate significant activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).
Anticancer Potential
Azizmohammadi et al. (2013) explored the inhibitory effects of thiazolidine-2,4-dione derivatives on the viability of cancer cells, revealing potential as anticancer agents. They noted that specific structural modifications could modulate growth inhibitory activity against various cancer cell lines (Azizmohammadi et al., 2013).
Kumar et al. (2022) conducted a study involving the design and molecular docking analysis of thiazolidine-2,4-dione derivatives, suggesting their potential as antimicrobial and antiproliferative agents. This study underscores the relevance of these compounds in developing new cancer therapies (Kumar et al., 2022).
Hypoglycemic Activity
Oguchi et al. (2000) synthesized a series of thiazolidine-2,4-diones and evaluated their hypoglycemic activity, revealing potential as antidiabetic agents. This study highlights the diverse therapeutic applications of thiazolidine-2,4-dione derivatives (Oguchi et al., 2000).
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
特性
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-6-8(2-12-18-6)10(16)13-3-7(4-13)14-9(15)5-19-11(14)17/h2,7H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZCIVIUNPDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2430294.png)
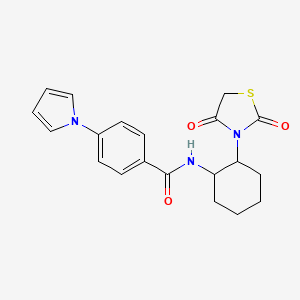
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)
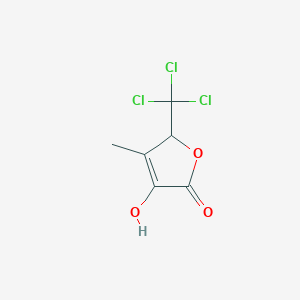
![5-[Benzyl(cyclopropyl)amino]pentan-2-one](/img/structure/B2430301.png)



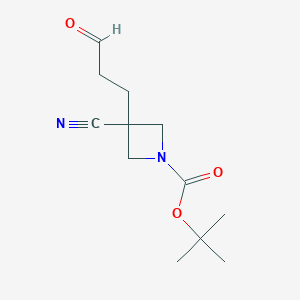
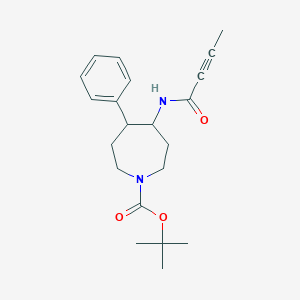
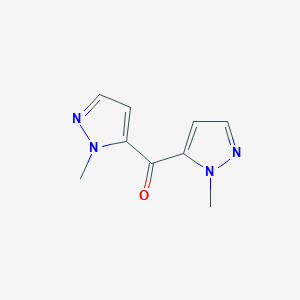
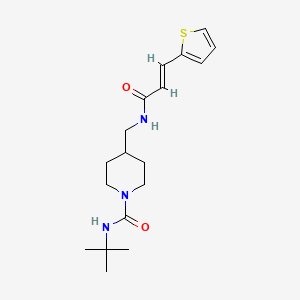
![5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile](/img/structure/B2430314.png)
![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)
